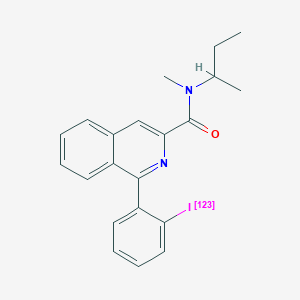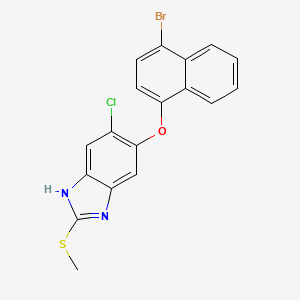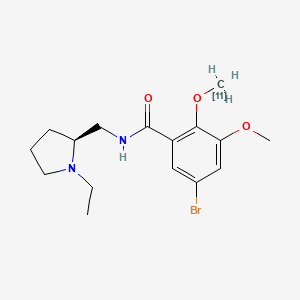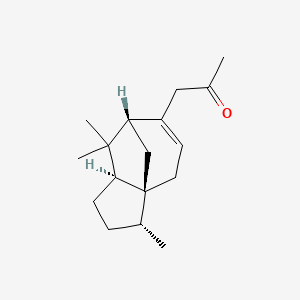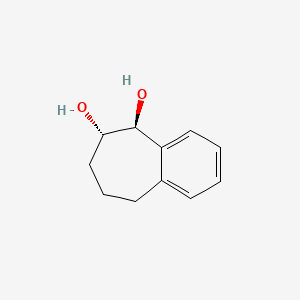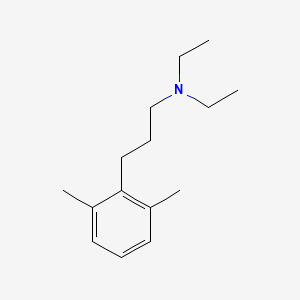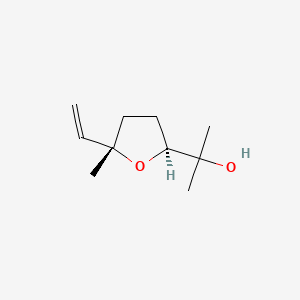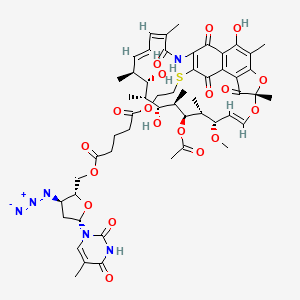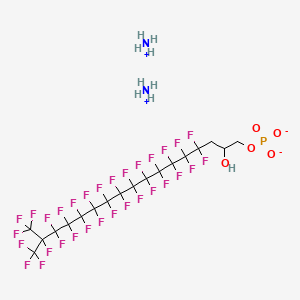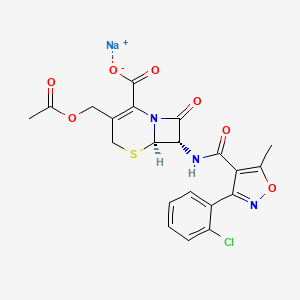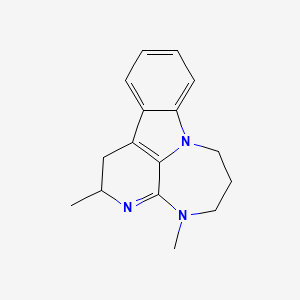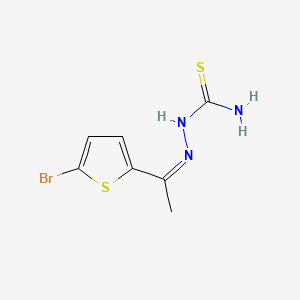
(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is an organic compound that contains a thienyl group, a bromine atom, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide typically involves the reaction of 5-bromo-2-thiophene carboxaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although specific studies are needed to confirm these effects.
Industry
The compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(1-(5-Chloro-2-thienyl)ethylidene)hydrazinecarbothioamide
- (Z)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide
- (Z)-2-(1-(5-Fluoro-2-thienyl)ethylidene)hydrazinecarbothioamide
Uniqueness
(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, methyl, or fluorine.
Properties
CAS No. |
174502-99-9 |
|---|---|
Molecular Formula |
C7H8BrN3S2 |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
[(Z)-1-(5-bromothiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H8BrN3S2/c1-4(10-11-7(9)12)5-2-3-6(8)13-5/h2-3H,1H3,(H3,9,11,12)/b10-4- |
InChI Key |
XBLYFFCQPGMTDA-WMZJFQQLSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


